
4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride
Vue d'ensemble
Description
“4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride” is a chemical compound with the CAS Number: 1192191-40-4 . It has a molecular weight of 237.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15N3.ClH/c13-10-11-2-4-12(5-3-11)15-8-1-6-14-7-9-15;/h2-5,14H,1,6-9H2;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 237.73 .Applications De Recherche Scientifique
Antitubercular Activity : Compounds similar to 4-(1,4-Diazepan-1-yl)benzonitrile hydrochloride have been evaluated for their antitubercular activity. For instance, a study synthesized and evaluated various benzo[d]isoxazole and indole analogs for their in vitro antitubercular activity against Mycobacterium tuberculosis strains, finding some compounds with moderate to good activity (Naidu et al., 2016).
Antimicrobial and Anticancer Properties : Another research focused on synthesizing 1,4-diazepan-1-yl derivatives and evaluating them for antimicrobial and anticancer activities. Some derivatives displayed effective antimicrobial properties, and one particular compound showed potent anticancer activity (Verma et al., 2015).
Synthesis and Evaluation as H3 Antagonists : The scalable synthesis of compounds related to this compound has been reported, specifically for their use as H3 receptor antagonists. This research highlights the evolution of the synthesis process for these types of molecules (Pippel et al., 2011).
Potential Antipsychotic Agents : A study on the structure-activity relationship of a homopiperazine analog of haloperidol, which is structurally similar to this compound, found several new agents that could be explored further as antipsychotic drugs (Peprah et al., 2012).
Synthesis and Biological Evaluation as Anticancer Agents : Novel homopiperazine derivatives, structurally related to this compound, were synthesized and evaluated for anticancer activity, with some showing promising results (Teimoori et al., 2011).
Potential Use in Medicinal Chemistry : The 1,4-diazepine scaffold, a key component of this compound, is highlighted for its various applications in medicinal chemistry, including in the design of enzyme inhibitors and GPCR ligands (Malki et al., 2021).
Identification as Atypical Antipsychotic Agent : A diazepane analog of haloperidol, structurally related to this compound, was identified as a potential atypical antipsychotic agent, demonstrating efficacy similar to clozapine in in vivo models without producing catalepsy (Ablordeppey et al., 2008).
Mécanisme D'action
Safety and Hazards
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound .
Propriétés
IUPAC Name |
4-(1,4-diazepan-1-yl)benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c13-10-11-2-4-12(5-3-11)15-8-1-6-14-7-9-15;/h2-5,14H,1,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPDYVLUBBQKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B1420743.png)
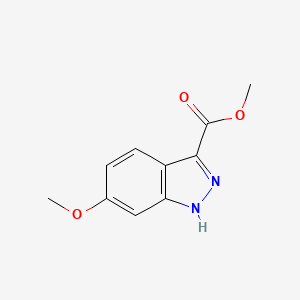
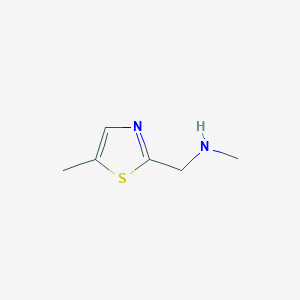
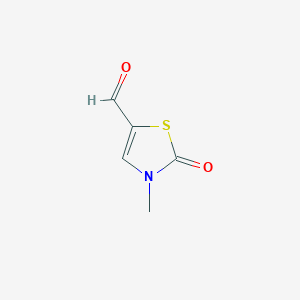
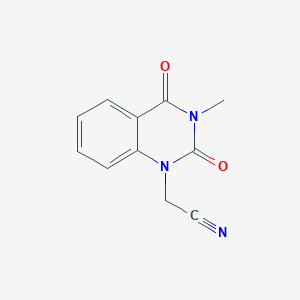
![Ethyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1420749.png)
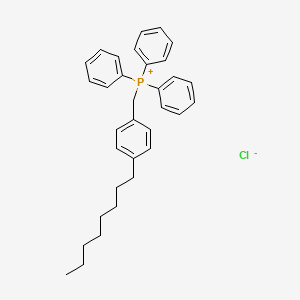

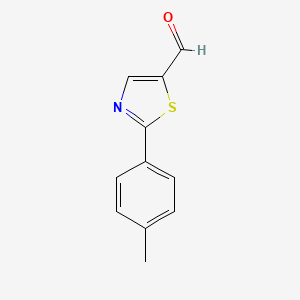
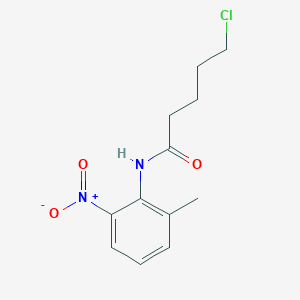

![5-[2-(benzenesulfonyl)ethyl]-1H-indole](/img/structure/B1420758.png)
![Quinoxaline, 3-methyl-2-[3'-(methylsulfonyl)[1,1'-biphenyl]-4-yl]-5-(trifluoromethyl)-](/img/structure/B1420759.png)

